molecular formula C19H19N3O B106256 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol CAS No. 139191-80-3

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Cat. No.: B106256
CAS No.: 139191-80-3
M. Wt: 305.4 g/mol
InChI Key: SBUFZXRNKJQHLD-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions in the field of imidazole research are likely to involve the development of new synthetic routes and the exploration of new biological activities. The broad range of chemical and biological properties of imidazole makes it a valuable tool in the development of new drugs .

Preparation Methods

BP-2.94 is synthesized through a series of chemical reactions that involve the formation of an azomethine linkage. The synthetic route typically involves the reaction of ®-alpha-methylhistamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the azomethine prodrug . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

BP-2.94 undergoes hydrolysis to release the active drug ®-alpha-methylhistamine. This hydrolysis can occur under physiological conditions, such as in the presence of water and enzymes in the body . The compound does not undergo significant oxidation or reduction reactions under normal physiological conditions. The major product formed from the hydrolysis of BP-2.94 is ®-alpha-methylhistamine .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[N-[1-(1H-imidazol-5-yl)propan-2-yl]-C-phenylcarbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUFZXRNKJQHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139191-80-3
Record name BP 2-94
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139191803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 2
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 3
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 4
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 5
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
Reactant of Route 6
2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

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